molecular formula C11H16N2O4 B12859127 L-Tryptophan dihydrate

L-Tryptophan dihydrate

Cat. No.: B12859127
M. Wt: 240.26 g/mol
InChI Key: JYODKWBILYWWLO-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .

Scientific Research Applications

Biochemical Applications

Role as a Serotonin Precursor
L-Tryptophan is crucial for the biosynthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Research indicates that manipulating serum tryptophan levels can influence serotonin synthesis, making it a target for studies on mood disorders and cognitive functions . Clinical trials have explored L-Tryptophan supplementation for treating depression and anxiety, showing promising results when combined with other therapies .

Metabolic Functions
L-Tryptophan plays a vital role in protein synthesis and various metabolic pathways. It is involved in the production of niacin (vitamin B3), which is essential for energy metabolism and DNA repair. Studies have linked dietary intake of L-Tryptophan to improved metabolic health and cognitive performance .

Nutritional Applications

Dietary Supplementation
L-Tryptophan is often used in dietary supplements aimed at improving sleep quality and reducing anxiety. Research has shown that supplementation can enhance sleep onset and duration, particularly in individuals with insomnia . Additionally, fortified foods containing L-Tryptophan are being developed to address nutritional deficiencies and improve overall health.

Sports Nutrition
A study involving elite cyclists demonstrated that oral L-Tryptophan supplementation could positively affect fatigue perception during exercise. The trial indicated significant differences in plasma tryptophan levels between supplemented and placebo groups, suggesting that L-Tryptophan may help optimize athletic performance by modulating fatigue .

Environmental Applications

CO2 Capture Technology
Recent research has highlighted the potential of L-Tryptophan as a promoter for carbon dioxide hydrate formation, which is critical for CO2 capture and storage technologies. Experiments showed that L-Tryptophan enhances the kinetics of CO2 hydrate formation, making it a valuable additive in environmental applications aimed at reducing greenhouse gas emissions . The optimal concentration for promoting hydrate formation was found to be around 0.1 wt%, demonstrating a clear relationship between concentration and formation kinetics .

Case Studies

StudyFocusFindings
Cyclists' Fatigue Study Influence on exercise fatigueL-Tryptophan supplementation significantly increased plasma levels compared to placebo, reducing perceived fatigue during high-intensity cycling .
CO2 Hydrate Formation Study Kinetics of hydrate formationL-Tryptophan acted as an effective kinetic promoter for CO2 hydrates, enhancing formation rates under various conditions .
Nutritional Impact Review Role in mental healthEvidence supports the use of L-Tryptophan for improving mood and cognitive function via serotonin synthesis .

Mechanism of Action

L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate

InChI

InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1

InChI Key

JYODKWBILYWWLO-WWPIYYJJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.